molecular formula C30H26N4O8S4 B071579 Benzamide, 2,2'-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)- CAS No. 171744-40-4

Benzamide, 2,2'-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-

Cat. No. B071579
CAS RN: 171744-40-4
M. Wt: 698.8 g/mol
InChI Key: OTYIADUBGFZFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 2,2'-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) is a chemical compound that is widely used in scientific research. It is a derivative of benzamide and is commonly referred to as DTNB. DTNB is a yellow powder that is soluble in water and ethanol. It is commonly used in biochemical and physiological studies due to its ability to react with sulfhydryl groups.

Mechanism of Action

DTNB reacts with sulfhydryl groups through a thiol-disulfide exchange reaction. The reaction results in the formation of a mixed disulfide between DTNB and the sulfhydryl group. The reaction is commonly used to measure the concentration of sulfhydryl groups in proteins and other biomolecules.
Biochemical and Physiological Effects:
DTNB has no known biochemical or physiological effects on living organisms. It is commonly used in biochemical and physiological studies as a reagent.

Advantages and Limitations for Lab Experiments

DTNB has several advantages in lab experiments. It is a relatively stable compound that is easy to handle and store. It is also highly soluble in water and ethanol, which makes it easy to prepare solutions for experiments. However, DTNB has some limitations. It can only react with sulfhydryl groups, which limits its use in experiments that involve other functional groups. DTNB can also be affected by pH and temperature, which can affect the accuracy of experiments.

Future Directions

There are several future directions for the study of DTNB. One area of research is the development of new reagents that can react with other functional groups. Another area of research is the development of new methods for the measurement of sulfhydryl groups in proteins and other biomolecules. Additionally, the use of DTNB in the study of enzyme kinetics and other biochemical processes is an area of ongoing research.

Scientific Research Applications

DTNB is widely used in scientific research due to its ability to react with sulfhydryl groups. It is commonly used to measure the concentration of sulfhydryl groups in proteins and other biomolecules. DTNB is also used in the study of enzyme kinetics, as it can react with the active site of enzymes.

properties

CAS RN

171744-40-4

Molecular Formula

C30H26N4O8S4

Molecular Weight

698.8 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-[[2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C30H26N4O8S4/c1-19(35)33-45(39,40)23-15-11-21(12-16-23)31-29(37)25-7-3-5-9-27(25)43-44-28-10-6-4-8-26(28)30(38)32-22-13-17-24(18-14-22)46(41,42)34-20(2)36/h3-18H,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36)

InChI Key

OTYIADUBGFZFSV-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C

Other CAS RN

171744-40-4

synonyms

PD 156202
PD-156202
PD156202

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound was prepared according to the general method of Preparation 9 using 2,2'-dithiobisbenzoyl chloride (3.0 g, 8.0 mmol) in 30 mL of dichloromethane and 4-[(acetylamino) sulfonyl]aniline (5.6 g, 26.0 mmol) in 100 mL of pyridine. The crude product was purified on a silica gel column using chloroform/methanol (1:1 v/v) as the mobile phase. The pure fractions were pooled, concentrated in vacuo, and the solid was crystallized from ethanol/water (1:1 v/v) to yield 0.5 g of the title compound, mp 180°-182° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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